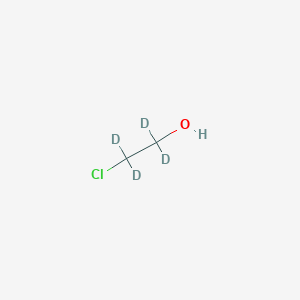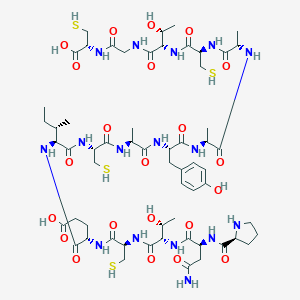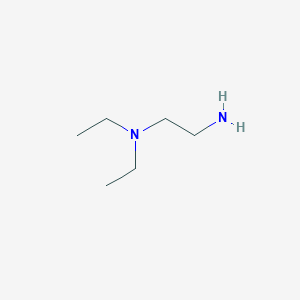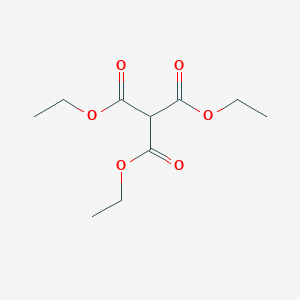
2-Chloroethanol-1,1,2,2-d4
概要
説明
2-Chloroethanol-1,1,2,2-d4, also known as Ethylene-d4 chlorohydrin, is a chemical compound with the linear formula ClCD2CD2OH . It has a molecular weight of 84.54 . This compound is used in the preparation of TTFTT (tetrathiafulvalene-2,3,6,7-tetrathiolate), an important building block in TTF synthesis . It is also used in the synthesis of vinyltriazoles .
Molecular Structure Analysis
The molecular structure of 2-Chloroethanol-1,1,2,2-d4 is represented by the SMILES string [2H]C([2H])(O)C([2H])([2H])Cl . The InChI representation is 1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 .Physical And Chemical Properties Analysis
2-Chloroethanol-1,1,2,2-d4 is a colorless oil . It has a boiling point of 129°C, a melting point of -89°C, and a density of 1.260 g/mL at 25°C . The refractive index n20/D is 1.441 (lit.) . It is sparingly soluble in chloroform and very slightly soluble in methanol .科学的研究の応用
Application in the Synthesis of TTFTT
Scientific Field
Summary of the Application
2-Chloroethanol-1,1,2,2-d4 is used in the preparation of TTFTT (tetrathiafulvalene-2,3,6,7-tetrathiolate), an important building block in TTF synthesis .
Methods of Application
The specific methods of application or experimental procedures for this use are not detailed in the sources. However, in general, deuterated compounds like 2-Chloroethanol-1,1,2,2-d4 are often used in reactions where the deuterium atoms are incorporated into the final product, providing a way to trace the reaction pathway or to modify the properties of the product.
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, the use of deuterated compounds in synthesis can provide valuable information about reaction mechanisms and can also be used to create products with altered properties.
Application in the Analysis of Ethylene Oxide and 2-Chloroethanol Residues
Scientific Field
Food Safety and Environmental Analysis
Summary of the Application
2-Chloroethanol-1,1,2,2-d4 is used in the analysis of ethylene oxide and 2-chloroethanol residues in food samples .
Methods of Application
Standards in acetonitrile and QuOil extracts of real samples were analyzed with the TSQ 9610 triple quadrupole GC-MS/MS .
Results or Outcomes
The TSQ 9610 showed excellent sensitivity, linearity, and robustness in the analysis of ethylene oxide and 2-chloroethanol residues .
Application in the Synthesis of Vinyltriazoles
Scientific Field
Summary of the Application
2-Chloroethanol-1,1,2,2-d4 is used in the synthesis of vinyltriazoles .
Methods of Application
The specific methods of application or experimental procedures for this use are not detailed in the sources. However, deuterated compounds like 2-Chloroethanol-1,1,2,2-d4 are often used in reactions where the deuterium atoms are incorporated into the final product.
Results or Outcomes
Application in Olefin Metabolism and Cycloalkene Ring-Opening Polymerization
Scientific Field
Summary of the Application
2-Chloroethanol is used as a catalyst for olefin metabolism and cycloalkene ring-opening polymerization in the form of adducts with tungsten or molybdenum halides and organoaluminum compounds .
Methods of Application
The specific methods of application or experimental procedures for this use are not detailed in the sources. However, in general, catalysts like 2-Chloroethanol are often used in reactions to speed up the reaction rate or determine the reaction pathway.
Results or Outcomes
The specific results or outcomes of this application are not detailed in the sources. However, the use of catalysts in reactions can lead to more efficient reactions and can also be used to create polymers with specific properties.
Application in the Synthesis of Ethylene-d4 Oxide
Summary of the Application
2-Chloroethanol-1,1,2,2-d4 is used in the synthesis of Ethylene-d4 oxide .
Results or Outcomes
Application in the Synthesis of 2-Bromoethanol-1,1,2,2-d4
Summary of the Application
2-Chloroethanol-1,1,2,2-d4 is used in the synthesis of 2-Bromoethanol-1,1,2,2-d4 .
Safety And Hazards
2-Chloroethanol-1,1,2,2-d4 is classified as a dangerous substance . It is flammable and may be corrosive to metals . It is fatal if swallowed, in contact with skin, or if inhaled . It causes serious eye damage and is harmful to aquatic life . It is classified as an extremely hazardous substance in the United States .
特性
IUPAC Name |
2-chloro-1,1,2,2-tetradeuterioethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIFAVKTNFCBPC-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583835 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethanol-1,1,2,2-d4 | |
CAS RN |
117067-62-6 | |
| Record name | 2-Chloro(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117067-62-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
